molecular formula C11H12N2S B091946 5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine CAS No. 16942-66-8

5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

Cat. No. B091946
CAS RN: 16942-66-8
M. Wt: 204.29 g/mol
InChI Key: LARKPJHOVACKEM-UHFFFAOYSA-N
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Description

Thiazole derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities and potential applications in various fields. The compound "5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine" is not directly mentioned in the provided papers, but the papers do discuss various thiazole derivatives and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These studies contribute to the broader understanding of thiazole compounds and can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of thiazole derivatives is a key area of research. For instance, the synthesis of adamantane-1,3,4-thiadiazole hybrids involves the formation of crystal structures at low temperatures, indicating the importance of temperature control in the synthesis process . Another study describes the synthesis of a highly potent serotonin-3 receptor antagonist, which involves the creation of a tritiated compound, demonstrating the complexity and precision required in synthesizing bioactive thiazole derivatives . Additionally, the synthesis of metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine involves reactions with various metal ions, highlighting the versatility of thiazole compounds in forming complexes .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is crucial for their function and interaction with other molecules. The crystal structure of 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine reveals a non-planar molecule with significant angles between the phenyl cycle and the thiadiazole fragment, which may influence its binding properties . Similarly, the crystal structure of 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole shows a planar molecule with a small dihedral angle between the rings, which could affect its stacking interactions .

Chemical Reactions Analysis

The chemical reactivity of thiazole derivatives is another area of interest. The interaction of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids to form cocrystals or salts demonstrates the compound's ability to participate in hydrogen bonding and proton transfer reactions . The recyclization of 3-N, N-dimethylthioureidoquinazolin-4(3H)-one to form a thiazole derivative indicates the potential for structural rearrangements in thiazole chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure and the nature of their substituents. The adamantane-1,3,4-thiadiazole hybrids exhibit different orientations of the amino group and various non-covalent interactions, which are critical for their stabilization and potential biological activity . The antitumor activity of a thiazol-2-amine derivative, as well as its three-dimensional network structure stabilized by hydrogen bonds and π-π contacts, underscores the importance of these properties in determining biological efficacy .

Scientific Research Applications

Molecular Structure and Electronic Analysis

Studies on thiazole derivatives have demonstrated their significance in understanding molecular and electronic structures. For instance, Özdemir et al. (2009) conducted an experimental and theoretical investigation on a thiazole derivative, highlighting its molecular geometry, vibrational frequencies, and frontier molecular orbitals through X-ray diffraction, Hartree–Fock, and density functional methods. This study provides insights into the conformational flexibility and electronic properties of thiazole compounds, which are essential for designing materials with specific electronic and optical properties (Özdemir, Dinçer, Cukurovalı, & Büyükgüngör, 2009).

Anticancer Activity

The anticancer potential of thiazole derivatives has been a focal point of research, highlighting their therapeutic applications. Yakantham et al. (2019) synthesized and tested a series of thiazole-amine derivatives against various human cancer cell lines, demonstrating good to moderate anticancer activity. Such studies underscore the potential of thiazole derivatives as scaffolds for developing new anticancer agents (Yakantham, Sreenivasulu, & Raju, 2019).

Antibacterial and Antifungal Applications

The synthesis and biological evaluation of thiazole compounds have also extended to antimicrobial activities. Research by Uwabagira et al. (2018) on a specific thiazole derivative revealed notable in vitro antibacterial activity against pathogens like Staphylococcus aureus and Chromobacterium violaceum, indicating the potential of thiazole derivatives in developing new antimicrobial agents (Uwabagira, Sarojini, & Poojary, 2018).

Synthetic Methodologies and Chemical Properties

Advancements in synthetic methodologies for thiazole derivatives have been crucial. Studies have explored various synthetic routes, offering insights into creating more complex thiazole-based structures with potential applications in drug design, materials science, and as intermediates in organic synthesis. For example, research on the synthesis of enantiomerically pure thiazole derivatives showcases the importance of these compounds in the development of novel materials with specific chiral properties (Ramírez-Trejo et al., 2010).

Corrosion Inhibition

The application of thiazole derivatives in corrosion inhibition has been explored, highlighting their potential in protecting metals against corrosion. Studies involving quantum chemical and molecular dynamics simulation provide a theoretical foundation for understanding the interaction mechanisms between thiazole derivatives and metal surfaces, offering pathways to develop effective corrosion inhibitors (Kaya et al., 2016).

properties

IUPAC Name

5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-7-3-5-9(6-4-7)10-8(2)14-11(12)13-10/h3-6H,1-2H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARKPJHOVACKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351522
Record name 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836595
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine

CAS RN

16942-66-8
Record name 5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-1-(p-tolyl)propan-1-one (6.88 g, 30.3 mmol) and thiourea (2.54 g, 33.4 mmol) in 95% EtOH (43 mL) was heated at reflux for 60 min. The solution was concentrated and added with water (100 mL) and saturated aqueous Na2CO3 (5.0 mL). The resultant precipitate was filtered and recrystallized in toluene. The solid were filtered and dried under vacuum to give 5-methyl-4-(p-tolyl)thiazol-2-amine (6.10 g) as white solids in 99% yield: 1H NMR (500 MHz, CDCl3) δ 7.40 (d, J=8.0 Hz, 2 H), 7.23 (d, J=8.0 Hz, 2 H), 3.18 (s, 2 H), 2.37 (s, 3 H), 2.35 (s, 3 H).
Quantity
6.88 g
Type
reactant
Reaction Step One
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One

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